molecular formula C10H9N3O2S B066155 (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 185034-18-8

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Cat. No. B066155
M. Wt: 235.26 g/mol
InChI Key: LLSYGKQHAYFNCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as various 1,2,4-triazole derivatives, typically involves nucleophilic substitution reactions, cycloaddition, or the reaction of amino substituted triazoles with aldehydes under specific conditions like microwave irradiation for Schiff-base derivatives. For example, Ye (2013) described a method involving nucleophilic substitution of 4-amino-3-phenyl-5-mercapto1, 2, 4-triazole and chalcone under microwave irradiation, followed by reaction with aryl aldehydes to yield triazolethione Schiff-base derivatives (Chen Ye, 2013).

Scientific Research Applications

Tautomeric Forms Recognition

A study focused on the synthesis and structural study of a similar compound, 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid. It highlighted the use of NMR and vibrational spectroscopy for recognizing thiol-thione tautomeric forms, which could be relevant for compounds like (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid (Siwek et al., 2008).

Synthesis and Characterization under Microwave Irradiation

Research on the synthesis of similar compounds, such as 3-(4-Amino-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1,3-diphenylpropanal under microwave irradiation, was conducted. This methodology might be applicable for synthesizing and characterizing derivatives of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid for various applications (Wang Wei, 2012).

Biological Activity

A study synthesized derivatives of a related compound, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid-N'-(substituted phenyl)-thiosemicarbazides, which were screened for biological activity. This suggests potential in exploring the biological applications of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid in similar contexts (Havaldar & Patil, 2008).

properties

IUPAC Name

2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYGKQHAYFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589213
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

CAS RN

185034-18-8
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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